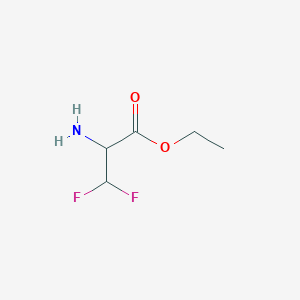

(S)-Ethyl 2-amino-3,3-difluoropropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-amino-3,3-difluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLRNPFXEIVPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Ethyl 2 Amino 3,3 Difluoropropanoate

Asymmetric Synthesis Approaches Towards Enantiopure (S)-Ethyl 2-amino-3,3-difluoropropanoate

The direct introduction of the amine group and the establishment of the chiral center are the most critical steps in synthesizing enantiopure this compound. The primary strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. nih.gov

Chiral Auxiliaries in the Stereoselective Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. dicp.ac.cn After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of β,β-difluorinated amino acids.

One prominent approach involves the use of chiral N-tert-butylsulfinimines. The addition of a Reformatsky reagent, derived from ethyl bromodifluoroacetate, to N-tert-butylsulfinimines derived from various aldehydes proceeds with good to excellent diastereoselectivity. nih.gov The sulfinyl group acts as a powerful chiral directing group. The resulting diastereomers can be separated chromatographically, and subsequent cleavage of the sulfinyl group yields the enantiomerically pure amino ester. nih.gov

Another successful example involves the use of (R)-phenylglycinol methyl ether as a chiral auxiliary to create cyclic quaternary α-amino acid derivatives. sigmaaldrich.com While applied to cyclic systems, the principle of stereoselective creation of the quaternary center demonstrates the utility of such auxiliaries in complex fluorinated amino acid synthesis. sigmaaldrich.com

| Auxiliary | Reactant | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| N-tert-butylsulfinimine | Ethyl bromodifluoroacetate | Zinc | 80:20 to 95:5 | nih.gov |

| (R)-phenylglycinol methyl ether | Imidoyl chlorides | Ring-Closing Metathesis | High selectivity | sigmaaldrich.com |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a highly efficient method for asymmetric synthesis. Both organocatalysis and metal-based catalysis have been explored for the synthesis of fluorinated amino acids.

Organocatalysis avoids the use of metals and often relies on catalysts that mimic enzymatic processes. A notable strategy for the synthesis of β,β-difluoro-α-amino amides involves a biomimetic, enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. researchgate.net This reaction isomerizes a prochiral imine to a chiral amine with high enantioselectivity. The resulting amide can then be hydrolyzed and esterified to afford the target ethyl ester. While the reported examples focus on amide products, this catalytic system is a viable pathway to the corresponding esters. nih.govresearchgate.net

| Catalyst | Substrate | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Quinine Derivative G | β,β-difluoro-α-imine amide | Toluene | 87% | 95% | researchgate.net |

| Quinine Derivative H | β,β-difluoro-α-imine amide | Toluene | 80% | 95% (for opposite enantiomer) | researchgate.net |

Transition metal complexes with chiral ligands are powerful catalysts for asymmetric reactions. The asymmetric hydrogenation of α-fluorinated iminoesters is a direct and effective method for preparing β-fluorinated α-amino esters. Research by Uneyama and colleagues demonstrated that a palladium(II) trifluoroacetate (B77799) catalyst in combination with the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) effectively promotes this transformation under hydrogen pressure. nih.govdicp.ac.cn A significant finding was the dramatic improvement in both yield and enantioselectivity when fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), were used as the solvent. dicp.ac.cnnih.gov This method provides direct access to the target compound's scaffold with high enantiomeric purity. nih.gov

| Catalyst System | Substrate | Solvent | Pressure (H₂) | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(OCOCF₃)₂ / (R)-BINAP | Ethyl 3,3-difluoro-2-(benzylideneamino)propanoate | 2,2,2-Trifluoroethanol | 100 atm | >99% | 88% | dicp.ac.cndicp.ac.cn |

| Pd(OCOCF₃)₂ / (R)-BINAP | Ethyl 3,3,3-trifluoro-2-(benzylideneamino)propanoate | 2,2,2-Trifluoroethanol | 100 atm | 94% | 91% | dicp.ac.cn |

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral amino acids, kinetic resolution using enzymes is a common strategy. nih.gov

The group of Ayi reported the enzymatic hydrolysis of racemic methyl 3,3-difluoro-2-amino esters. scilit.com In this process, an enzyme, such as a lipase (B570770), selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. By carefully choosing the enzyme and reaction conditions, the (S)-ester can be isolated with high enantiomeric purity. For instance, lipase PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of β-fluorophenyl-substituted β-amino acid esters, yielding both the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (≥99%). mdpi.com This approach is highly effective for producing both enantiomers of the target amino acid.

| Enzyme | Substrate | Method | Outcome | Enantiomeric Excess (ee) | Reference |

| Lipase | Racemic methyl 3,3-difluoro-2-amino esters | Kinetic Hydrolysis | Separation of D- and L-amino acids | Not specified | scilit.com |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-β-amino ester hydrochlorides | Kinetic Hydrolysis | (R)-ester and (S)-acid | ≥99% | mdpi.com |

Multistep Synthetic Pathways to this compound from Readily Available Precursors

A complete synthesis of this compound requires not only the key asymmetric step but also efficient methods for preparing the necessary precursors from simple starting materials. A common precursor for β,β-difluoro-α-amino acids is the corresponding α-keto ester, ethyl 3,3-difluoro-2-oxopropanoate.

A plausible synthetic sequence begins with ethyl difluoroacetate (B1230586), which can be prepared via various methods, including the hydrogenation of halogenated ethyl difluoroacetate precursors. patsnap.com Ethyl difluoroacetate can then be converted to ethyl 3,3-difluoro-2-oxopropanoate. This α-keto ester serves as a versatile intermediate.

For the metal-catalyzed pathway, the α-keto ester can be condensed with an amine, such as benzylamine (B48309), to form the corresponding α-iminoester. This imine is the direct substrate for the Pd-BINAP catalyzed asymmetric hydrogenation described previously.

Illustrative Synthetic Pathway:

Preparation of Ethyl Difluoroacetate: Starting from a halogenated precursor like ethyl difluorobromoacetate, a catalytic hydrogenation using a nickel or palladium catalyst can yield ethyl difluoroacetate. patsnap.com

Synthesis of Ethyl 3,3-difluoro-2-oxopropanoate: This α-keto ester can be synthesized from ethyl difluoroacetate through various methods, potentially involving claisen condensation chemistry.

Formation of the Iminoester Precursor: Condensation of ethyl 3,3-difluoro-2-oxopropanoate with benzylamine in an appropriate solvent yields the substrate for hydrogenation, ethyl 3,3-difluoro-2-(benzylideneamino)propanoate.

Asymmetric Hydrogenation: As detailed in section 2.1.2.2, the iminoester is subjected to asymmetric hydrogenation using a Pd(OCOCF₃)₂/(R)-BINAP catalyst system under hydrogen pressure in 2,2,2-trifluoroethanol to produce N-benzyl-(S)-Ethyl 2-amino-3,3-difluoropropanoate with high enantioselectivity. dicp.ac.cn

Deprotection: The final step involves the removal of the N-benzyl group, typically through hydrogenolysis (e.g., using H₂ and a palladium on carbon catalyst), to afford the final product, this compound.

This multistep approach combines the synthesis of a key difluorinated building block with a highly efficient asymmetric catalytic step to provide a reliable route to the enantiopure target compound.

Strategies Involving Regioselective and Stereoselective Fluorination

The introduction of the gem-difluoro moiety at the C3 position is a key challenge. One common approach involves the use of fluorinating agents on a suitable precursor. While direct stereoselective fluorination at the β-position of an amino acid precursor is complex, strategies often rely on the fluorination of a carbonyl group. For instance, the synthesis of related β,β-difluoro amino acids has been achieved through the fluorination of β-keto esters or their derivatives.

Another significant strategy is the use of fluorinated building blocks. The Reformatsky reaction, utilizing ethyl bromodifluoroacetate with an appropriate imine, is a powerful method for constructing the carbon skeleton of α,α-difluoro-β-amino esters. While this directly yields β-amino acid derivatives, modifications of this approach or subsequent rearrangements could potentially be adapted for the synthesis of α-amino acid counterparts.

Amination and Functionalization of the Propanoyl Backbone

The introduction of the amino group at the C2 position with the desired (S)-stereochemistry is a pivotal step. Several asymmetric methodologies can be employed to achieve this.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, is a well-established method for stereocontrolled alkylation. In this approach, the chiral auxiliary is attached to a glycine (B1666218) enolate equivalent, which then undergoes diastereoselective alkylation with a suitable electrophile to introduce the 3,3-difluoropropyl side chain. Subsequent cleavage of the auxiliary yields the desired (S)-amino acid.

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods offers a more atom-economical approach. This can involve the asymmetric hydrogenation of a dehydroamino acid precursor or the enantioselective amination of a suitable α-keto ester derivative using a chiral catalyst.

Enzymatic Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. Lipase-catalyzed kinetic resolution of racemic ethyl 2-amino-3,3-difluoropropanoate can be an effective strategy. In this process, a lipase selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and enantiomerically enriched. This method is known for its high selectivity and mild reaction conditions.

| Method | Description | Key Reagents/Catalysts | Stereocontrol |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Evans oxazolidinones, Pseudoephedrine | High diastereoselectivity |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral transition metal complexes (e.g., Rh, Ru) | High enantioselectivity |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. | Lipases (e.g., from Candida antarctica) | High enantiomeric excess |

Esterification and Transesterification Reactions for this compound Formation

The final step in the synthesis is the formation of the ethyl ester. If the synthetic route yields the free carboxylic acid, standard esterification methods can be employed. Fischer-Speier esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), is a common and effective method.

Alternatively, if a different ester is formed during the synthesis, transesterification can be used to obtain the desired ethyl ester. This reaction is typically catalyzed by an acid or a base and involves treating the starting ester with an excess of ethanol.

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis of this compound

For the practical application of this compound, the development of a scalable and efficient synthesis is crucial. This involves optimizing reaction conditions to maximize yield and minimize by-products, as well as incorporating principles of green chemistry.

Yield Enhancement and By-product Minimization Strategies

Careful control of reaction stoichiometry and the use of efficient purification techniques are vital for minimizing by-products. In fluorination reactions, over-fluorination or side reactions can be problematic. Similarly, in amination and esterification steps, the formation of isomeric impurities or undesired side products needs to be carefully managed through optimized reaction conditions and purification protocols.

| Reaction Step | Key Optimization Parameters | Potential By-products |

| Fluorination | Fluorinating agent, temperature, reaction time | Over-fluorinated products, elimination products |

| Asymmetric Amination | Catalyst/auxiliary, solvent, temperature, pressure (for hydrogenation) | Racemic product, diastereomeric impurities |

| Enzymatic Resolution | Enzyme type, pH, temperature, substrate concentration | Unwanted enantiomer, hydrolyzed acid |

| Esterification | Acid catalyst, temperature, removal of water | Di-peptides, racemization products |

Green Chemistry Principles Applied to the Synthesis of this compound

Incorporating green chemistry principles is increasingly important in modern synthetic chemistry. For the synthesis of this compound, several strategies can be employed to improve its environmental footprint.

The use of catalytic methods, particularly catalytic asymmetric synthesis, is inherently greener than stoichiometric approaches that use chiral auxiliaries, as it reduces waste. Enzymatic resolutions are also considered a green technology due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.

The choice of solvents is another critical aspect. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives. Furthermore, developing solvent-free reaction conditions can significantly improve the environmental impact of the synthesis.

Atom economy is a key metric in green chemistry. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. For instance, the use of fluoroform as a difluoromethyl source is being explored as a more atom-economical and environmentally benign alternative to traditional fluorinating agents. rsc.org

Reactivity and Chemical Transformations of S Ethyl 2 Amino 3,3 Difluoropropanoate

Derivatization Reactions at the Amino Functionality of (S)-Ethyl 2-amino-3,3-difluoropropanoate

The primary amino group in this compound is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. These derivatizations are fundamental for incorporating the difluorinated amino acid scaffold into larger molecules.

Acylation and Amidation Reactions

The amino group of this compound can be readily acylated to form amides. This transformation is crucial for peptide synthesis and the creation of various N-acyl derivatives.

Acylation is typically achieved by reacting the amino ester with acylating agents such as acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Amidation , the formation of an amide bond with a carboxylic acid, requires the use of coupling reagents to activate the carboxylic acid. researchgate.net Common coupling agents used for amidation reactions include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or reagents such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU). nih.gov The direct amidation of unprotected amino acids has been explored using various reagents, including boron Lewis acids, which can offer high chemoselectivity. researchgate.netnih.gov Some methods allow for amidation to proceed without the need for conventional protection of the amino group, simplifying synthetic pathways. organic-chemistry.org

Table 1: Examples of Acylation and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., EDC, HATU) | (S)-Ethyl 3,3-difluoro-2-(acylamino)propanoate |

| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | (S)-Ethyl 3,3-difluoro-2-(acylamino)propanoate |

| Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., Pyridine) | (S)-Ethyl 3,3-difluoro-2-(acylamino)propanoate |

Alkylation and Reductive Amination Strategies

Introducing alkyl groups at the amino functionality can be accomplished through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atom. masterorganicchemistry.com

Reductive Amination provides a more efficient and selective method for preparing secondary and tertiary amines. masterorganicchemistry.comwikipedia.org This process involves a two-step sequence that can often be performed in a single pot:

Imine Formation: The amino group of this compound reacts with an aldehyde or ketone to form an intermediate imine. wikipedia.org

Reduction: The resulting imine is then reduced to the corresponding amine. wikipedia.org

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.commdpi.com This method avoids the issue of over-alkylation and is a versatile tool in organic synthesis. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde (CH₂O) | NaBH₃CN | (S)-Ethyl 3,3-difluoro-2-(methylamino)propanoate |

| Acetaldehyde (CH₃CHO) | NaBH(OAc)₃ | (S)-Ethyl 2-(ethylamino)-3,3-difluoropropanoate |

| Acetone ((CH₃)₂CO) | NaBH₃CN | (S)-Ethyl 3,3-difluoro-2-(isopropylamino)propanoate |

Formation of Imines, Schiff Bases, and Other Nitrogen-Containing Linkages

The reaction of the primary amino group of this compound with aldehydes or ketones yields imines, commonly known as Schiff bases. semanticscholar.orgnih.gov This condensation reaction is typically reversible and catalyzed by acid or base. nih.gov To drive the reaction toward the formation of the imine, water, the byproduct of the reaction, is often removed using a Dean-Stark apparatus or a drying agent. nih.gov

Imines are important intermediates in various chemical transformations, including reductive amination, and are ligands in coordination chemistry. wikipedia.orgsemanticscholar.org Schiff bases derived from amino acids can form stable complexes with metal ions. semanticscholar.org

Table 3: Formation of Imines (Schiff Bases)

| Carbonyl Reactant | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde (C₆H₅CHO) | (S)-Ethyl 2-((E)-benzylideneamino)-3,3-difluoropropanoate |

| Salicylaldehyde (2-HOC₆H₄CHO) | (S)-Ethyl 2-(((E)-(2-hydroxyphenyl)methylene)amino)-3,3-difluoropropanoate |

| Acetone ((CH₃)₂CO) | (S)-Ethyl 3,3-difluoro-2-(propan-2-ylideneamino)propanoate |

Transformations Involving the Ester Moiety of this compound

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably a carboxylic acid through hydrolysis.

Hydrolysis to (S)-2-amino-3,3-difluoropropanoic Acid and Related Carboxylic Acids

The ethyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (S)-2-amino-3,3-difluoropropanoic acid.

Base-mediated hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of excess water to drive the reaction to completion.

The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the rate of hydrolysis. Studies on related fluorinated esters have shown that fluorination can significantly increase the hydrolysis rate compared to their non-fluorinated counterparts. nih.gov For instance, the introduction of fluorine atoms into an ethyl ester moiety has been demonstrated to decrease its hydrolytic stability. nih.gov

Table 4: Hydrolysis of this compound

| Conditions | Product |

|---|

Transesterification and Alcoholysis Reactions

Transesterification is a process in which the ethyl group of the ester is exchanged for a different alkyl group from an alcohol (R'-OH). The reaction, also known as alcoholysis, is typically catalyzed by an acid or a base. The equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction. This method allows for the synthesis of various alkyl esters of (S)-2-amino-3,3-difluoropropanoic acid.

Table 5: Transesterification of this compound

| Reactant Alcohol (R'-OH) | Catalyst | Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | H⁺ or CH₃O⁻ | (S)-Methyl 2-amino-3,3-difluoropropanoate |

| Isopropanol ((CH₃)₂CHOH) | H⁺ or (CH₃)₂CHO⁻ | (S)-Isopropyl 2-amino-3,3-difluoropropanoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | (S)-Benzyl 2-amino-3,3-difluoropropanoate |

Amidation and Reduction of the Ester Group

The ester and amine functionalities of this compound are key sites for chemical modification, allowing for its incorporation into larger molecules like peptides or conversion into other important building blocks such as amino alcohols.

Amidation: The conversion of the ethyl ester to an amide is a fundamental transformation. Typically, this involves reaction with a primary or secondary amine. However, the reactivity of the α-amino group is significantly diminished due to the strong electron-withdrawing effect of the adjacent β,β-difluoro group mdpi.com. This reduced nucleophilicity necessitates that the amino group be protected (e.g., with Boc or Cbz groups) before amidation of the ester can be carried out efficiently.

Direct amidation of unprotected amino acids is challenging but can be achieved using specific Lewis acid catalysts or coupling reagents that can overcome the zwitterionic nature and low solubility of the amino acid researchgate.netnih.gov. For instance, borate esters have been used to facilitate the direct amidation of unprotected amino acids by forming a cyclic intermediate that activates the carboxyl group tcichemicals.com. While not specifically documented for this compound, these methods offer potential pathways for its direct conversion to the corresponding amide. A recent study demonstrated that titanium tetrafluoride (TiF4) can effectively catalyze the direct amidation of N-protected amino acids researchgate.net.

Reduction: The ester group can be reduced to a primary alcohol, yielding (S)-2-amino-3,3-difluoropropan-1-ol. This transformation typically requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing esters to primary alcohols libretexts.orgorgsyn.org. The reaction proceeds via the addition of two hydride equivalents. The first addition forms a tetrahedral intermediate, which then collapses to an aldehyde. The aldehyde is subsequently reduced to the primary alcohol chemistrysteps.comyoutube.com. Given its high reactivity, LiAlH4 would be expected to effectively reduce the ester of this compound. Care must be taken to use a protected form of the amino acid to avoid side reactions with the acidic N-H proton.

Sodium Borohydride (NaBH4): Generally, NaBH4 is not strong enough to reduce esters and carboxylic acids libretexts.org. Its utility is typically limited to the reduction of more reactive carbonyl compounds like aldehydes and ketones. Therefore, it would not be the reagent of choice for this transformation unless the ester is activated in some way.

The resulting fluorinated amino alcohol is a valuable chiral building block for the synthesis of various biologically active molecules and peptide mimics.

| Transformation | Reagent/Method | Key Considerations | Product Type |

|---|---|---|---|

| Amidation | Amine (R-NH₂) + Coupling Agent | Requires N-protection due to the deactivating effect of the CF₂ group on the α-amino group mdpi.com. | Amide |

| Amidation | Direct amidation with Borate Esters or TiF₄ | May allow for reaction without N-protection under specific catalytic conditions tcichemicals.comresearchgate.net. | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reagent, effective for ester reduction. Requires N-protection orgsyn.org. | Primary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Generally ineffective for ester reduction libretexts.org. | No reaction |

Chemical Behavior Influenced by the Vicinal Difluoro Group in this compound

The two fluorine atoms on the β-carbon exert profound effects on the molecule's stability and the reactivity of its neighboring functional groups.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of C-H, C-C, or other carbon-halogen bonds nih.gov. This inherent strength imparts high thermal and metabolic stability to fluorinated compounds nih.gov. In this compound, the aliphatic C-F bonds are exceptionally robust and are not susceptible to cleavage under typical synthetic conditions.

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a significant impact on molecular conformation and reactivity. In this compound, the highly electronegative fluorine atoms induce several key effects.

Inductive Effect: The two fluorine atoms create a strong electron-withdrawing effect (–I effect) that propagates through the sigma bonds. This has two major consequences:

Amine Basicity: The electron density on the α-amino group is significantly reduced, making it less basic and less nucleophilic compared to its non-fluorinated counterpart mdpi.com. This is a critical consideration for reactions involving the amine, such as peptide coupling.

α-Proton Acidity: The acidity of the proton on the α-carbon is increased, making it more susceptible to abstraction by a base. This has important implications for the stereochemical stability of the molecule, as discussed in section 3.4.

Stereochemical Stability and Epimerization Studies of this compound

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis and application of chiral amino acids. Epimerization, the change in configuration at one of several stereogenic centers, leads to a mixture of diastereomers, while racemization leads to an optically inactive mixture of enantiomers.

The chiral center at the α-carbon of this compound is susceptible to inversion, particularly under conditions that facilitate the removal of the α-proton.

Basic Conditions: The presence of the electron-withdrawing difluoro group increases the acidity of the α-proton, making the compound more prone to base-catalyzed epimerization nih.gov. Strong bases can abstract this proton to form a planar, achiral enolate intermediate. Subsequent non-stereoselective protonation of this intermediate leads to racemization mdpi.com.

Acidic Conditions and High Temperatures: While less common for this specific mechanism, prolonged exposure to strong acids and high temperatures can also promote racemization in some amino acid systems researchgate.net.

Activation for Peptide Coupling: During peptide synthesis, the activation of the carboxyl group (or in this case, the ester) can increase the susceptibility of the α-proton to abstraction. The choice of coupling reagents and the presence of base are critical factors. Some bases, like diisopropylethylamine (DIPEA), are known to cause higher rates of epimerization compared to others nih.gov.

Strategies to maintain chirality include performing reactions at low temperatures, using non-basic or weakly basic conditions where possible, and carefully selecting activating agents and additives that are known to suppress racemization.

| Condition | Effect on Chirality | Reason |

|---|---|---|

| Strong Basic Media (e.g., alkoxides) | High risk of epimerization/racemization | Facilitates abstraction of the acidic α-proton to form a planar enolate nih.govmdpi.com. |

| High Temperature | Increased risk of epimerization | Provides energy to overcome the activation barrier for proton abstraction and inversion. |

| Certain Coupling Reagents/Bases | Increased risk of epimerization | Activation of the carbonyl group increases α-proton acidity; some bases are more effective at promoting proton abstraction nih.gov. |

| Low Temperature | Promotes chirality retention | Reduces the rate of epimerization. |

| Mild Reaction Conditions | Promotes chirality retention | Avoids conditions (strong acid/base) that catalyze racemization. |

The primary mechanism for the racemization of α-amino acids involves the formation of a carbanion or, more commonly, an enolate intermediate mdpi.com.

Deprotonation: In the presence of a base, the proton at the α-carbon is abstracted. The electron-withdrawing difluoro group at the β-position stabilizes the resulting negative charge through induction, thereby lowering the activation energy for this step.

Formation of a Planar Intermediate: The abstraction of the proton leads to the formation of a planar, sp²-hybridized enolate intermediate, which is achiral. The negative charge is delocalized across the α-carbon and the carbonyl oxygen.

Reprotonation: The planar intermediate can be protonated from either face with equal probability. Protonation from one face regenerates the original (S)-enantiomer, while protonation from the opposite face yields the (R)-enantiomer.

Over time, this reversible deprotonation-reprotonation process leads to an equilibrium mixture of the two enantiomers, resulting in a racemic mixture (a 1:1 ratio of S and R). The rate of racemization is therefore highly dependent on the stability of the enolate intermediate, which is enhanced by the presence of the fluorine atoms in this compound.

Advanced Analytical Characterization and Chiral Purity Assessment of S Ethyl 2 Amino 3,3 Difluoropropanoate and Its Derivatives

Chromatographic Methods for Enantiomeric Purity Determination of (S)-Ethyl 2-amino-3,3-difluoropropanoate

The separation of enantiomers is a significant challenge in analytical chemistry. For this compound, several chromatographic techniques have been adapted and optimized to achieve high-resolution separation and accurate determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of amino acids and their derivatives. The development of a robust HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition.

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Chirobiotic T), have demonstrated broad enantioselectivity for amino acids. sigmaaldrich.comsigmaaldrich.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers.

Method development typically begins with screening various mobile phase compositions. For polar compounds like amino acid esters, a reversed-phase or polar organic mode is often employed. A common starting point is a mobile phase consisting of an alcohol (e.g., methanol (B129727) or ethanol) and an aqueous buffer or an acidic modifier. The concentration of the organic modifier, the pH of the aqueous phase, and the column temperature are critical parameters that are optimized to achieve baseline separation. nih.govbioanalysis-zone.com For instance, a mobile phase of water:methanol with a small amount of a volatile acid like formic acid is often effective and compatible with mass spectrometry. sigmaaldrich.com

Validation of the developed method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). The specificity of the method ensures that the peaks corresponding to the enantiomers are free from interference from any impurities or degradation products.

Table 1: Illustrative Chiral HPLC Method Parameters for Amino Acid Ester Enantioseparation

| Parameter | Condition |

| Column | Astec Chirobiotic T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 70% Methanol / 30% Water + 0.02% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Note: This table presents typical starting conditions for the enantioseparation of amino acid esters on a teicoplanin-based CSP. Method optimization would be required for this compound. |

Chiral Gas Chromatography (GC) offers high efficiency and sensitivity for the analysis of volatile chiral compounds. Since amino acid esters like this compound are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required.

A common approach is to react the amino group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the analyte can be derivatized with an achiral reagent to increase its volatility and then separated on a chiral stationary phase. For amino acids, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF) is common. nih.gov

The use of a chiral column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil-Val, is a powerful direct method for enantioseparation. nih.govresearchgate.net The temperature program of the GC oven is a critical parameter for optimizing the separation, with a slow temperature ramp often providing better resolution.

Table 2: Representative Chiral GC Method Parameters for Derivatized Amino Acid Enantiomers

| Parameter | Condition |

| Column | Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Carrier Gas | Helium, constant flow |

| Oven Program | 80 °C (2 min hold), then 4 °C/min to 200 °C |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

| Note: This table provides a general framework for a chiral GC method. Specific parameters would need to be optimized for the N-TFA derivative of Ethyl 2-amino-3,3-difluoropropanoate. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. gimitec.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) such as methanol or ethanol (B145695).

The principles of chiral recognition in SFC are similar to those in HPLC, and many of the same chiral stationary phases can be used. Polysaccharide-based CSPs are widely used in SFC for their broad applicability. The method development in SFC involves optimizing the co-solvent percentage, the type of co-solvent, the back pressure, and the column temperature to achieve the desired separation. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive back pressure, leading to rapid separations. gimitec.com This makes SFC particularly well-suited for high-throughput screening and the determination of enantiomeric excess in process chemistry.

Spectroscopic Techniques for Elucidating Derivative Structures and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of derivatives of this compound and for performing detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment. biophysics.org

For a derivative of this compound, a standard ¹H NMR spectrum would provide information about the protons in the molecule. However, for unambiguous structural assignment, two-dimensional (2D) NMR techniques are often necessary.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying the location of functional groups.

¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum provides the chemical shifts of the fluorine atoms. The presence of two fluorine atoms on the same carbon in the target molecule would likely result in a complex splitting pattern due to geminal F-F coupling and coupling to the adjacent proton.

¹⁹F-¹H HETCOR (Heteronuclear Correlation) or HSQC: This 2D experiment correlates fluorine nuclei with nearby protons, providing definitive evidence of their proximity in the molecule. researchgate.net

¹⁹F-¹⁹F COSY: This experiment can be used to identify through-bond or through-space couplings between different fluorine nuclei, which can be valuable for conformational analysis. anu.edu.au

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Couplings for a Hypothetical N-Acetyl Derivative

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | J(H,H) ≈ 7 |

| CH₂ (ethyl) | ~4.3 | Quartet | J(H,H) ≈ 7 |

| CH (alpha) | ~4.8 | Doublet of triplets | J(H,H) ≈ 8, J(H,F) ≈ 20 |

| CHF₂ | ~6.0 | Triplet of doublets | J(H,F) ≈ 57, J(H,H) ≈ 8 |

| CH₃ (acetyl) | ~2.1 | Singlet | - |

| NH | ~7.0 | Doublet | J(H,H) ≈ 8 |

| ¹⁹F | -115 to -125 | Doublet of doublets | J(F,F) ≈ 250, J(F,H) ≈ 57, J(F,H) ≈ 20 |

| Note: These are estimated values for N-acetyl-(S)-ethyl 2-amino-3,3-difluoropropanoate in CDCl₃ and would need to be confirmed by experimental data. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for monitoring chemical transformations, such as the formation of derivatives of this compound.

When the parent compound is converted into a derivative, for example, by acylation of the amino group to form an amide (e.g., N-acetyl or N-Boc derivative), characteristic changes in the vibrational spectra are observed.

FTIR Spectroscopy: The formation of an amide would be indicated by the appearance of a strong C=O stretching band (Amide I) around 1650 cm⁻¹ and an N-H bending band (Amide II) around 1550 cm⁻¹. The N-H stretching vibration of the amide would appear in the region of 3300 cm⁻¹. The C-F stretching vibrations typically occur in the 1100-1000 cm⁻¹ region and can be complex.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While C=O stretching bands are also visible in Raman spectra, non-polar bonds often give stronger signals. This can be useful for observing changes in the carbon backbone of the molecule.

By comparing the spectra of the starting material and the transformed product, the success of the derivatization reaction can be confirmed. researchgate.netresearchgate.net

Table 4: Key IR Absorption Bands for Functional Group Identification in Derivatives

| Functional Group | Derivative Type | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretch (amine) | Parent Compound | 3400-3300 |

| C=O Stretch (ester) | Parent & Derivatives | ~1740 |

| N-H Stretch (amide) | N-acetyl, N-Boc | ~3300 |

| C=O Stretch (Amide I) | N-acetyl, N-Boc | ~1650 (N-acetyl), ~1710 (N-Boc) |

| N-H Bend (Amide II) | N-acetyl | ~1550 |

| C-F Stretch | Parent & Derivatives | 1100-1000 (complex) |

| Note: These are approximate frequency ranges and can vary depending on the specific molecular structure and sample state. |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis of Reaction Intermediates and Products

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of synthetic compounds, including this compound and its associated reaction intermediates. High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecular ion, thereby confirming the identity of the target compound.

The fragmentation patterns observed in mass spectra, often generated through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), offer a detailed fingerprint of the molecule's structure. nih.gov For α-amino acid esters, characteristic fragmentation pathways involve cleavages around the chiral center. nih.gov In the case of this compound, the primary fragmentation routes are predictable based on the established behavior of similar amino acid derivatives. nih.govresearchgate.net

Key fragmentation pathways include:

Loss of the ethoxy radical (•OCH2CH3) : This cleavage results in the formation of an acylium ion.

Loss of the entire ethyl formate (B1220265) moiety (HCOOCH2CH3) : This pathway involves the elimination of a neutral molecule from the parent ion.

Cleavage of the Cα-Cβ bond : The bond between the α-carbon and the difluorinated β-carbon can cleave, leading to fragments that are indicative of the substitution pattern.

These fragmentation patterns are crucial not only for confirming the final product but also for monitoring the progress of a synthesis. By analyzing reaction mixtures at various stages, MS can identify intermediates, byproducts, and unreacted starting materials, providing critical information for reaction optimization. For instance, the analysis of N-protected derivatives, which are common intermediates, would show characteristic fragmentation patterns related to both the amino acid core and the protecting group. unife.it

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion (ESI) | 154.07 | The quasi-molecular ion observed in soft ionization techniques like Electrospray Ionization (ESI). |

| [M-OC₂H₅]⁺ | Loss of ethoxy radical | 108.04 | A common fragmentation for ethyl esters, forming a stable acylium ion. |

| [M-COOC₂H₅]⁺ | Loss of the carboethoxy group | 80.05 | Results from cleavage of the Cα-C(O) bond, yielding an iminium ion. |

| [CHF₂CHNH₂]⁺ | Cleavage of Cα-C(O) bond with H rearrangement | 82.04 | An alternative fragmentation pathway leading to a protonated difluoroethyl amine fragment. |

Chiroptical Methods for Stereochemical Assignment and Purity Assessment

For chiral molecules such as this compound, confirming the absolute configuration and assessing the enantiomeric purity are of paramount importance. Chiroptical methods, which measure the differential interaction of a chiral substance with polarized light, are the most definitive techniques for this purpose. These non-destructive methods provide crucial information about the three-dimensional arrangement of atoms around the stereocenter.

Applications of S Ethyl 2 Amino 3,3 Difluoropropanoate As a Chiral Building Block in Advanced Organic Synthesis

Role of (S)-Ethyl 2-amino-3,3-difluoropropanoate in the Synthesis of Biologically Relevant Target Molecules

The unique structural features of this compound make it a sought-after component in the design and synthesis of molecules with significant biological activity. The gem-difluoro group can act as a bioisostere for a hydroxyl or thiol group, or even a carbonyl group in some contexts, while often enhancing the metabolic stability of the parent molecule by blocking potential sites of oxidation.

Precursor for Enzyme Inhibitors and Receptor Ligands (Emphasis on Synthetic Pathways to These Targets)

The introduction of fluorine into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. nih.gov this compound serves as a key starting material for the synthesis of various enzyme inhibitors and receptor ligands, where the difluoro moiety plays a crucial role in modulating biological activity.

Enzyme Inhibitors:

The difluoromethyl group can mimic the tetrahedral transition state of enzymatic reactions, particularly those involving amide or ester hydrolysis, making derivatives of this compound potent inhibitors of proteases and other hydrolases.

A general synthetic strategy to access difluoromethyl-containing peptide mimics, which can act as enzyme inhibitors, is outlined below. The synthesis begins with the N-protection of this compound, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with another amino acid or a peptide fragment using standard peptide coupling reagents.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-(S)-Ethyl 2-amino-3,3-difluoropropanoate |

| 2 | Ester Hydrolysis | LiOH, THF/H₂O | N-Boc-(S)-2-amino-3,3-difluoropropanoic acid |

| 3 | Peptide Coupling | H-Phe-OMe, EDC, HOBt, DMF | N-Boc-(S)-2-amino-3,3-difluoropropanoyl-L-phenylalanine methyl ester |

| 4 | Deprotection | TFA, CH₂Cl₂ | (S)-2-amino-3,3-difluoropropanoyl-L-phenylalanine methyl ester |

This dipeptide can be further elaborated to target specific enzymes. For instance, the difluoromethyl group adjacent to the scissile bond can act as a transition-state analogue inhibitor for serine and cysteine proteases.

Receptor Ligands:

In the context of receptor ligands, the fluorine atoms of this compound can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the receptor binding pocket. Furthermore, the conformational constraints imposed by the difluoromethyl group can pre-organize the ligand into a bioactive conformation, leading to enhanced binding affinity and selectivity.

Application in Agrochemistry and Advanced Materials Science (Synthesis of Relevant Compounds)

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemistry and materials science.

Agrochemistry:

Fluorinated compounds represent a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The introduction of a difluoromethyl group can enhance the efficacy and metabolic stability of these agents. This compound can serve as a chiral building block for the synthesis of novel agrochemicals. For example, it can be incorporated into peptide-like structures or heterocyclic systems that are known to possess pesticidal activity.

A hypothetical synthetic route to a difluorinated herbicidal scaffold is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-arylation | 2,4-dichlorofluorobenzene, K₂CO₃, DMF | (S)-Ethyl 2-((2,4-dichlorophenyl)amino)-3,3-difluoropropanoate |

| 2 | Cyclization | Polyphosphoric acid, heat | Chiral difluorinated quinolone derivative |

| 3 | Functionalization | Various reagents | Functionalized herbicidal compound |

Advanced Materials Science:

In materials science, the incorporation of fluorinated moieties can impart desirable properties such as hydrophobicity, thermal stability, and unique electronic characteristics. Chiral fluorinated building blocks like this compound are of interest for the synthesis of specialty polymers and liquid crystals.

For instance, this compound can be converted into a polymerizable monomer. The resulting fluoropolymers may exhibit enhanced thermal stability and specific optical properties due to the presence of the chiral difluoromethylated side chains.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Acrylation | Acryloyl chloride, Et₃N, CH₂Cl₂ | (S)-Ethyl 2-(acrylamido)-3,3-difluoropropanoate |

| 2 | Polymerization | AIBN, Toluene, 70°C | Poly((S)-ethyl 2-(acrylamido)-3,3-difluoropropanoate) |

These polymers could find applications in areas such as specialty coatings, membranes, and chiral stationary phases for chromatography.

Development of Chiral Ligands and Catalyst Precursors Derived from this compound

The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. The presence of the difluoromethyl group can influence the steric and electronic properties of the resulting ligand, potentially leading to improved enantioselectivity in catalytic reactions.

The amino and carboxyl functionalities of this compound provide convenient handles for its elaboration into various ligand architectures, such as phosphine (B1218219), oxazoline, or salen-type ligands.

A representative synthesis of a P,N-ligand precursor from this compound is shown below. This involves the reduction of the ester to the corresponding amino alcohol, followed by reaction with a phosphine source.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction | LiAlH₄, THF | (S)-2-amino-3,3-difluoropropan-1-ol |

| 2 | N-Protection | Boc₂O, Et₃N, CH₂Cl₂ | tert-butyl ((S)-1,1-difluoro-3-hydroxypropan-2-yl)carbamate |

| 3 | O-Phosphinylation | Ph₂PCl, Et₃N, CH₂Cl₂ | tert-butyl ((S)-1-(diphenylphosphinooxy)-3,3-difluoropropan-2-yl)carbamate |

These ligands can then be complexed with various transition metals to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The electronic effect of the difluoromethyl group can modulate the reactivity and selectivity of the metal center. While extensive research in this specific area is still emerging, the principles of ligand design suggest that this compound is a promising platform for the discovery of new and effective chiral catalysts.

Theoretical and Computational Studies on S Ethyl 2 Amino 3,3 Difluoropropanoate

Conformational Analysis and Energy Landscapes of (S)-Ethyl 2-amino-3,3-difluoropropanoate

Influence of Fluorine Atoms on Preferred Molecular Conformations

Specific studies detailing the influence of the gem-difluoro group on the conformational preferences of this compound are not available in the current body of scientific literature.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

A detailed analysis of the specific intermolecular and intramolecular interactions for this compound, supported by computational data, has not been published.

Electronic Structure and Reactivity Predictions of this compound

Frontier Molecular Orbital (FMO) Analysis

There are no published studies that provide a Frontier Molecular Orbital analysis for this compound.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

Computational studies presenting the Electrostatic Potential Surface map and detailing the charge distribution of this specific molecule are not available.

Computational Modeling of Reaction Mechanisms Involving this compound

There is a lack of published research on the computational modeling of reaction mechanisms where this compound is a key reactant, intermediate, or product.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. For key transformations involving this compound, such as its synthesis or subsequent derivatization, computational modeling can identify the transition state structures and their corresponding activation energies.

Key transformations for this compound could include nucleophilic substitution at the α-carbon, reactions involving the amino or ester groups, and enzymatic transformations. Density Functional Theory (DFT) is a commonly employed method for locating transition states and calculating their energies. For instance, in the synthesis of related gem-difluoroalkenes, computational studies have been used to understand unexpected rearrangement mechanisms that are dependent on the stabilization of negative charges by the fluorine atoms. nih.gov

Table 1: Hypothetical Activation Energies for α-Deprotonation

| Compound | Functional/Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Ethyl 2-aminopropanoate | B3LYP/6-31G | PCM (Water) | Higher |

| This compound | B3LYP/6-31G | PCM (Water) | Lower |

This table presents a hypothetical comparison, illustrating the expected trend based on the electronic effects of fluorine.

Prediction of Stereoselectivity in Reactions Involving the Compound

Computational methods are invaluable for predicting the stereochemical outcome of asymmetric reactions. For reactions involving the chiral center of this compound, or the creation of a new stereocenter, computational models can predict which diastereomer or enantiomer will be preferentially formed.

These predictions are often based on the relative energies of the transition states leading to the different stereoisomeric products. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major product. Molecular mechanics, semi-empirical methods, and more rigorous ab initio and DFT calculations can be used to model these transition states.

In studies of fluorinated Cinchona alkaloid-based derivatives, molecular modeling and machine learning have been successfully employed to analyze and predict the stereoselectivity of enzymes. mdpi.com Such approaches could be adapted to predict the stereoselectivity of enzymatic or chemical reactions involving this compound. For example, in a hypothetical enzymatic hydrolysis of the ethyl ester, docking simulations could predict the preferred binding orientation of the (S)-enantiomer in the enzyme's active site, and quantum mechanics/molecular mechanics (QM/MM) calculations could model the transition state of the hydrolysis reaction to predict the enantioselectivity.

Table 2: Factors Influencing Predicted Stereoselectivity

| Computational Method | Key Parameters Considered | Predicted Outcome |

| Molecular Docking | Binding energy, orientation in active site | Preferred enantiomer for enzymatic reaction |

| DFT Calculations | Transition state energies of competing pathways | Diastereomeric or enantiomeric excess |

| QM/MM Simulations | Combination of quantum and classical mechanics | Detailed insight into enzyme-substrate interactions and stereoselectivity |

Structure-Reactivity Relationship Studies of this compound and Its Analogs

Structure-reactivity relationship studies aim to understand how modifications to a molecule's structure affect its chemical reactivity. For this compound, the key structural feature is the β,β-difluoro substitution.

The strong electron-withdrawing nature of the two fluorine atoms is expected to have a significant impact on the reactivity of the molecule. This is a well-documented effect in fluorinated organic compounds. nih.gov For instance, the acidity of the α-proton is expected to be increased compared to its non-fluorinated analog, ethyl 2-aminopropanoate. This is due to the inductive stabilization of the resulting carbanion by the electronegative fluorine atoms.

Furthermore, the C-F bonds themselves can influence the molecule's stability and interactions. The replacement of C-H bonds with C-F bonds can lead to increased thermal and metabolic stability. researchgate.net Computationally, this can be investigated by calculating bond dissociation energies and reaction enthalpies for various transformations.

A comparative study of the electronic properties of this compound and its non-fluorinated and monofluorinated analogs using computational methods could provide quantitative insights into these structure-reactivity relationships. Parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies can be calculated to rationalize observed or predict new reactivity patterns. For example, a lower LUMO (Lowest Unoccupied Molecular Orbital) energy for the difluorinated compound would suggest a higher susceptibility to nucleophilic attack compared to its non-fluorinated counterpart.

Table 3: Predicted Electronic Properties and Their Influence on Reactivity

| Compound | α-Proton Acidity (pKa) | LUMO Energy | Susceptibility to Nucleophilic Attack |

| Ethyl 2-aminopropanoate | Higher | Higher | Lower |

| Ethyl 2-amino-3-fluoropropanoate | Intermediate | Intermediate | Intermediate |

| This compound | Lower | Lower | Higher |

This table presents predicted trends based on established principles of fluorine chemistry.

Future Perspectives and Emerging Research Directions for S Ethyl 2 Amino 3,3 Difluoropropanoate

Development of Novel and Highly Efficient Synthetic Routes to (S)-Ethyl 2-amino-3,3-difluoropropanoate

The development of more efficient, scalable, and cost-effective synthetic methods for producing enantiomerically pure this compound is a primary research focus. Current multistep syntheses can be resource-intensive, limiting broader applications. Emerging research is exploring several promising avenues:

Asymmetric Catalysis: A key area of investigation is the use of transition-metal catalysts with chiral ligands to induce asymmetry in the formation of the C-N bond or in the difluorination step. This approach aims to reduce the reliance on chiral auxiliaries or resolutions, which can be inefficient.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative for the asymmetric amination of corresponding keto-esters. Research is directed at discovering or engineering enzymes with high activity and stability for this specific substrate.

Flow Chemistry: Continuous flow processes are being investigated to improve reaction efficiency, safety, and scalability. Flow reactors can offer precise control over reaction parameters, leading to higher yields and purities while minimizing waste.

| Synthesis Strategy | Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Development of novel chiral ligands and catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, process optimization |

| Flow Chemistry | Improved efficiency, safety, scalability | Reactor design, integration of purification steps |

Expansion of its Synthetic Utility in the Assembly of Increasingly Complex Molecular Architectures

The unique steric and electronic properties of the difluoromethyl group make this compound a valuable synthon for creating complex molecules with tailored properties. Future research will likely focus on:

Peptide and Peptidomimetic Synthesis: Incorporating this non-canonical amino acid into peptides can enhance their metabolic stability and modulate their conformation. Research is aimed at developing efficient solid-phase and solution-phase peptide synthesis protocols that accommodate this building block.

Synthesis of Novel Heterocycles: The amino and ester functionalities, along with the difluoromethyl group, provide multiple reaction sites for the construction of novel heterocyclic scaffolds. These scaffolds are of interest in drug discovery for their potential to interact with biological targets in unique ways.

Fluorinated Analogues of Natural Products: The synthesis of natural product analogues containing the difluoromethyl group is an emerging area. This can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.

Exploration of New Chemical Transformations and Reactivity Profiles of this compound

A deeper understanding of the reactivity of this compound will unlock new synthetic possibilities. Key areas of exploration include:

Selective C-F Bond Functionalization: While generally stable, the C-F bonds in the difluoromethyl group could potentially be activated for further chemical modification under specific conditions. Research into selective C-F activation could lead to novel fluorinated compounds.

Transformations of the Amino and Ester Groups: Investigating novel protecting group strategies and transformations of the amine and ester functionalities in the presence of the difluoromethyl group is crucial for its broader application in multi-step syntheses.

Reactions involving the α-Carbon: The reactivity of the α-carbon, influenced by the adjacent electron-withdrawing difluoromethyl group, is another area for exploration. This could lead to the development of new methods for C-C bond formation.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated synthesis platforms is essential for accelerating the discovery of new bioactive molecules. This involves:

Development of Compatible Building Blocks: Creating a library of derivatives of this compound that are compatible with automated synthesizers (e.g., with appropriate protecting groups) is a key step.

High-Throughput Screening: Utilizing automated platforms to synthesize large libraries of compounds derived from this building block will enable high-throughput screening for biological activity, significantly speeding up the drug discovery process.

Machine Learning and AI: The use of machine learning algorithms to predict the properties and synthetic accessibility of molecules incorporating this compound can guide the design of new compounds and synthetic routes.

Environmental and Sustainability Considerations in the Production and Application of this compound

Ensuring the environmental sustainability of both the synthesis and application of this compound is a critical future direction. Research in this area will focus on:

Green Chemistry Principles: Applying the principles of green chemistry to its synthesis, such as using renewable starting materials, reducing solvent waste, and minimizing energy consumption.

Atom Economy: Developing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product.

| Sustainability Aspect | Research Goal |

| Green Chemistry | Reduce waste, use renewable resources, minimize energy use |

| Atom Economy | Maximize incorporation of starting materials into the final product |

| Lifecycle Assessment | Evaluate and minimize the overall environmental impact |

常见问题

Basic: What are the recommended storage conditions for (S)-Ethyl 2-amino-3,3-difluoropropanoate to ensure stability?

To maintain stability, store the compound at -20°C in a dry, airtight container protected from light. Moisture and elevated temperatures can hydrolyze the ester group or degrade the fluorine substituents, altering reactivity. Analytical methods like NMR or mass spectrometry should be used periodically to verify structural integrity .

Basic: Which spectroscopic methods are effective for characterizing the enantiomeric purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is optimal for separating enantiomers. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish stereoisomers via splitting of proton signals. For absolute configuration confirmation, X-ray crystallography is recommended if single crystals are obtainable. These methods align with protocols used for structurally related fluorinated amino esters .

Advanced: How can researchers design experiments to assess the impact of difluoro substitution on the compound’s reactivity in nucleophilic reactions?

Comparative Kinetic Studies : Compare reaction rates of this compound with non-fluorinated analogs (e.g., ethyl alanine derivatives) under identical nucleophilic conditions (e.g., aminolysis, hydrolysis).

DFT Calculations : Use density functional theory to model electronic effects of fluorine substituents on the carbonyl carbon’s electrophilicity.

Isotopic Labeling : Introduce ¹⁸O or ¹³C labels to track mechanistic pathways and intermediate formation.

Fluorine’s electron-withdrawing nature may enhance electrophilicity, but steric effects from CF₂ groups could impede nucleophilic access. Contradictory data should be resolved via control experiments with mono-fluoro analogs .

Advanced: What methodologies resolve contradictions in reported solubility data of fluorinated amino esters like this compound?

Standardized Solvent Systems : Replicate solubility tests in rigorously dried solvents (e.g., THF, DMF) using Karl Fischer titration to confirm water content.

Temperature Gradients : Measure solubility at multiple temperatures (e.g., 4°C, 25°C, 40°C) to account for thermal hysteresis.

Particle Size Analysis : Use dynamic light scattering (DLS) to ensure consistent particle size distribution, as microcrystalline forms may skew results.

Discrepancies often arise from impurities (e.g., residual acids/bases) or solvent polarity variations. Cross-validate findings with independent labs using identical lots .

Basic: How can the compound’s purity be validated before use in peptide synthesis?

LC-MS : Confirm molecular ion peaks and absence of byproducts (e.g., hydrolysis products).

Elemental Analysis : Verify C, H, N, F content against theoretical values.

Titration : Quantify free amino groups via ninhydrin assay or potentiometric titration.

Trace impurities (e.g., ethyl ester hydrolysis products) can derail coupling reactions; pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) is advised .

Advanced: What strategies mitigate racemization during derivatization of this compound?

Low-Temperature Reactions : Conduct acylations or amidations at 0–4°C to minimize base-catalyzed racemization.

Protecting Groups : Use Fmoc or Boc groups to shield the amino group during activation.

In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect chiral integrity loss in real time.

Racemization is exacerbated by polar aprotic solvents (e.g., DMF) and strong bases; substituting with ionic liquids may improve stereoretention .

Advanced: How does the difluoro motif influence the compound’s metabolic stability in biological studies?

In Vitro Assays : Incubate with liver microsomes or S9 fractions to compare degradation rates against non-fluorinated analogs.

Mass Spectrometry : Identify metabolites (e.g., defluorinated or oxidized products).

Computational Modeling : Predict metabolic hotspots using software like MetaSite.

Fluorine’s resistance to cytochrome P450 oxidation often enhances stability, but adjacent electron-deficient centers may increase susceptibility to nucleophilic attack .

Basic: What safety protocols are critical when handling this compound?

PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

While genotoxicity data are limited, fluorinated analogs (e.g., ethyl methanesulfonate) suggest thresholds for safe exposure; adhere to ALARA (As Low As Reasonably Achievable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。